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7-(Trifluoromethyl)quinolin-8-amine
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Overview
Description
7-(Trifluoromethyl)quinolin-8-amine is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-8-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the quinoline ring. One common method is the nucleophilic substitution of a halogenated quinoline derivative with a trifluoromethylating agent, followed by amination. For example, starting from 7-chloroquinoline, the trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide in the presence of a base. The resulting intermediate can then be aminated using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. The choice of reagents and conditions is tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed for hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products: The major products formed from these reactions include nitrosoquinoline, tetrahydroquinoline, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
7-(Trifluoromethyl)quinolin-8-amine derivatives have been extensively studied for their pharmacological properties. The introduction of the trifluoromethyl group enhances the compound's biological activity and stability.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of derivatives were designed and synthesized, demonstrating significant cytotoxicity against various cancer cell lines, including HeLa and K562. The half-maximal inhibitory concentration (IC50) values indicated that some derivatives exhibited superior anti-proliferative activities compared to standard chemotherapeutic agents like combretastatin A-4 .
2. Neuroprotective Properties
Research has also focused on the neuroprotective effects of quinoline derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. 8-aminoquinoline-melatonin hybrids have shown promise as multifunctional agents that inhibit acetylcholinesterase and butyrylcholinesterase, thus potentially providing therapeutic benefits in Alzheimer's disease management .
Bioimaging Applications
The unique fluorescence properties of this compound make it suitable for bioimaging applications. Studies have demonstrated that quinoline derivatives exhibit strong intramolecular charge transfer (ICT) fluorescence, which is beneficial for live-cell imaging.
1. Live-cell Imaging
Fluorescent probes based on this compound have been developed for specific targeting of cellular organelles, such as the Golgi apparatus. These probes allow for real-time visualization of cellular processes and can be used in various cell lines, including HeLa and U2OS cells. The ability to colocalize with commercial Golgi markers during mitosis further emphasizes their utility in cellular imaging studies .
Structural Insights and Synthesis
The synthesis of this compound typically involves methods that enhance yield and selectivity. Recent advancements have introduced catalyst-free synthesis techniques that avoid harsh reaction conditions, making the process more efficient and environmentally friendly .
Summary of Synthesis Methods
Method | Description | Yield |
---|---|---|
Catalyst-free synthesis | Utilizes mild conditions without strong acids or bases | High selectivity |
Trifluoromethylation | Incorporation of trifluoromethyl groups enhances biological activity | Good yields |
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Anticancer Agents : A study on microtubule-targeted agents revealed that certain derivatives effectively inhibit microtubule polymerization, showcasing their potential as anticancer therapeutics .
- Fluorescent Probes : Research demonstrated the effectiveness of these compounds as fluorescent probes for live-cell imaging, particularly in targeting specific organelles like the Golgi apparatus .
- Neuroprotective Agents : The development of 8-aminoquinoline-melatonin hybrids indicates a promising direction for treating neurodegenerative diseases through multi-target approaches .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinolin-8-amine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
8-Aminoquinoline: Similar structure but lacks the trifluoromethyl group.
7-Fluoroquinoline: Contains a fluorine atom instead of a trifluoromethyl group.
Quinolin-8-amine: Lacks the trifluoromethyl group but has similar amine functionality.
Uniqueness: 7-(Trifluoromethyl)quinolin-8-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity. These features make it a valuable compound for various applications in research and industry .
Biological Activity
7-(Trifluoromethyl)quinolin-8-amine is a quinoline derivative characterized by a trifluoromethyl group at the seventh position and an amino group at the eighth position of the quinoline ring. Its molecular formula is C₉H₆F₃N, with a molecular weight of approximately 212.17 g/mol. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Structural Features and Reactivity
The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the compound's reactivity and biological activity. This modification enhances the electrophilicity of the aromatic system, allowing it to participate in nucleophilic substitution reactions and condensation reactions. The structural features of this compound contribute to its favorable interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that quinoline derivatives can inhibit tumor cell proliferation through various mechanisms, including microtubule disruption. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against different cancer cell lines such as HeLa, K562, and PC3, with some derivatives exhibiting half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range .
Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | HeLa | 0.01 |
5e (similar derivative) | PC3 | 0.49 |
5f (similar derivative) | K562 | 0.08 |
The mechanism of action often involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have indicated that quinoline derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of both amino and trifluoromethyl groups enhances their interaction with bacterial targets .
Case Studies
- Antimalarial Activity : A study involving structural analogs of quinoline derivatives demonstrated that modifications at specific positions significantly affect antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The introduction of a trifluoromethyl group was shown to enhance the efficacy of these compounds in vitro and in vivo .
- Fluorescent Probes : The unique structural features of this compound allow it to function as a fluorescent probe for bioimaging applications. Its ability to localize within cellular compartments like the Golgi apparatus provides valuable insights into cellular dynamics during processes such as mitosis.
Properties
Molecular Formula |
C10H7F3N2 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinolin-8-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-4-3-6-2-1-5-15-9(6)8(7)14/h1-5H,14H2 |
InChI Key |
LMGKSWURSWICTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(F)(F)F)N)N=C1 |
Origin of Product |
United States |
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